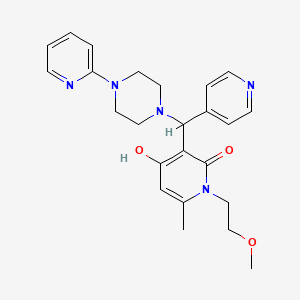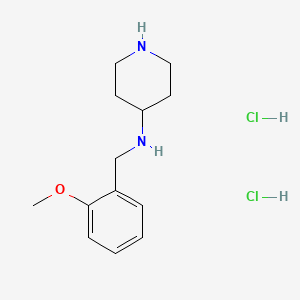
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (referred to as compound X) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Inhibition of COX-2 leads to a reduction in inflammation. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to an improvement in insulin sensitivity and a reduction in blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that compound X can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, compound X has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its specificity for COX-2 inhibition and PPARγ activation. This allows for targeted therapy and reduces the risk of side effects. However, one limitation of using compound X is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. Further studies are needed to determine the optimal dosage and administration of compound X for these applications. Additionally, the development of more efficient synthesis methods for compound X would be beneficial for future research.
Conclusion
In conclusion, compound X is a chemical compound that has potential therapeutic applications in the treatment of inflammation, cancer, and diabetes. Its mechanism of action involves the inhibition of COX-2 and the activation of PPARγ. While there are advantages and limitations to using compound X in lab experiments, there are several future directions for research that could lead to the development of new treatments for various diseases.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process that involves the reaction of 4-(methylthio)phenyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-bromo-1-(4-hydroxyphenyl)ethanone. The final step involves the reaction of the resulting compound with sulfamic acid. The yield of compound X obtained using this method is around 60%.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. Studies have shown that compound X has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-9-12(7-14-16)21(18,19)15-8-13(17)10-3-5-11(20-2)6-4-10/h3-7,9,13,15,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQIYWFTFXCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)

![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)

![2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793372.png)
![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2793381.png)
